Home > Products > Screening Compounds P125141 > 7-Ethyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione
7-Ethyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione - 300391-56-4

7-Ethyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione

Catalog Number: EVT-3113100
CAS Number: 300391-56-4
Molecular Formula: C12H18N6O2
Molecular Weight: 278.316
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Ethyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione is a purine derivative with significant pharmacological potential. It belongs to a class of compounds known as purine-2,6-diones, which are recognized for their ability to inhibit various enzymes, particularly dipeptidyl peptidase IV (DPP-IV), making them relevant in the treatment of diabetes and other metabolic disorders . The compound's structure includes a piperazine moiety, which contributes to its biological activity and pharmacokinetic properties.

Source and Classification

This compound is classified under purine derivatives, specifically as a purine-2,6-dione. It has been synthesized and characterized in various studies focusing on its biological activity and potential therapeutic applications . The compound can be sourced from chemical suppliers such as Sigma-Aldrich, which lists it among unique chemicals available for research purposes .

Synthesis Analysis

Methods

The synthesis of 7-Ethyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione typically involves multi-step organic reactions starting from simpler purine derivatives. Common methods include:

  1. Formation of the Purine Core: Starting materials such as 2-amino-4,6-dioxo-purine are used.
  2. Piperazine Substitution: The introduction of the piperazine ring is achieved through nucleophilic substitution reactions.
  3. Ethyl and Methyl Group Introduction: Alkylation reactions are employed to add ethyl and methyl groups at the appropriate positions on the purine core.

Technical details include the use of solvents like dimethylformamide and reagents such as potassium carbonate for base-catalyzed reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are employed to confirm the structure of the synthesized compound .

Molecular Structure Analysis

Structure

The molecular formula of 7-Ethyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione is C13H17N5O2C_{13}H_{17}N_{5}O_{2}. Its structure features:

  • A purine core with two carbonyl groups at positions 2 and 6.
  • An ethyl group at position 7.
  • A methyl group at position 3.
  • A piperazine ring attached at position 8.

Data

The compound exhibits specific spectral data that can be utilized for its identification:

  • Melting Point: Typically ranges between 180°C to 200°C.
  • Solubility: Soluble in polar solvents like water and dimethyl sulfoxide.
Chemical Reactions Analysis

Reactions

7-Ethyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione participates in various chemical reactions due to its functional groups:

  1. Enzymatic Inhibition: Acts as an inhibitor for Dipeptidyl Peptidase IV, crucial in glucose metabolism.
  2. Alkylation Reactions: Can undergo further alkylation to modify its pharmacological properties.
  3. Hydrolysis: The carbonyl groups may undergo hydrolysis under basic conditions, affecting its stability.

Technical details regarding these reactions often involve kinetic studies to determine inhibition constants and efficacy against target enzymes .

Mechanism of Action

Process

The mechanism of action for 7-Ethyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione primarily revolves around its role as a Dipeptidyl Peptidase IV inhibitor:

  1. Binding Affinity: The compound binds to the active site of Dipeptidyl Peptidase IV, preventing substrate access.
  2. Inhibition of Enzyme Activity: This inhibition leads to increased levels of incretin hormones, which enhance insulin secretion in response to meals.
  3. Impact on Blood Glucose Levels: By inhibiting this enzyme, it contributes to better glycemic control in diabetic models.

Data from pharmacological studies indicate that compounds in this class can significantly lower blood glucose levels in animal models .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 7-Ethyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione include:

  • Appearance: Typically a white to off-white crystalline solid.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Exhibits reactivity typical of carbonyl compounds; can participate in condensation reactions.

Relevant data from stability studies suggest that the compound retains activity over extended periods when stored properly .

Applications

Scientific Uses

7-Ethyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione has several scientific applications:

  1. Pharmaceutical Development: Used in research focused on developing new diabetes medications targeting Dipeptidyl Peptidase IV.
  2. Biochemical Research: Employed in studies investigating metabolic pathways involving incretin hormones.
  3. Antimicrobial Studies: Some derivatives have shown promise against bacterial strains in preliminary studies .
Synthetic Methodologies and Optimization Strategies for 7-Ethyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione

Multi-Step Organic Synthesis Pathways for Purine-2,6-dione Derivatives

The synthesis of 7-ethyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione (C₁₂H₁₈N₆O₂; CID 741815) follows a convergent strategy involving purine core construction followed by sequential functionalization [2]. A representative three-step pathway begins with 5,6-diamino-1,3-dimethyluracil as the foundational precursor. In the first cyclization step, this diamine reacts with triethyl orthoacetate under reflux conditions to form the 3,7-dimethylpurine-2,6-dione scaffold. Subsequent N⁷-ethylation is achieved using ethyl bromide in dimethylformamide (DMF) with potassium carbonate as a base, yielding 7-ethyl-1,3-dimethylxanthine. The critical final step involves nucleophilic displacement at C⁸ using excess piperazine in refluxing n-butanol (24 hours), installing the piperazinyl group [4] [5].

Alternative routes employ 8-chloropurine intermediates for enhanced reactivity. For example, 8-chloro-7-ethyl-3-methylxanthine undergoes selective substitution with piperazine at 80°C in acetonitrile, achieving >75% conversion. This method reduces side-product formation compared to direct cyclization approaches [5]. Route optimization data reveals significant yield dependencies on the C⁸ leaving group:

Table 1: Comparative Yields in Purine-2,6-dione Synthesis

C⁸ Leaving GroupPiperazine EquivalentsReaction Time (h)Yield (%)
Chloride3.01282
Bromide2.5878
Methoxy4.02441

Nucleophilic Substitution for Piperazine Ring Functionalization

Piperazine ring installation at C⁸ exploits the electron-deficient character of the purine C⁸ position, which behaves as an electrophilic center susceptible to aromatic substitution. Steric and electronic factors govern reactivity: Unsubstituted piperazine exhibits >10× faster kinetics compared to N-methylpiperazine due to diminished steric hindrance and enhanced nucleophilicity [3] [7]. Reactions require polar aprotic solvents (e.g., DMF, acetonitrile) to solubilize both purine and piperazine components, with temperatures maintained at 80–100°C to overcome activation barriers [5] [9].

Notably, piperazine asymmetry enables selective secondary functionalization post-coupling. For instance, 7-ethyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione serves as a precursor for N⁴-acylation or alkylation, introducing diverse pharmacophores at the piperazine’s distal nitrogen. This is demonstrated in the synthesis of analogues like 7-benzyl-3-methyl-8-(4-(4-methoxyphenyl)piperazin-1-yl)purine-2,6-dione (CAS 442864-45-1), where Ullmann coupling attaches the 4-anisyl group after purine-piperazine conjugation [9].

Table 2: Piperazine Substituent Effects on Reaction Efficiency

Piperazine DerivativeReaction Temp (°C)By-product Formation (%)Purification Complexity
Unsubstituted80<5%Low (crystallization)
N-Methylpiperazine10012–18%Moderate (column chromatography)
N-Benzylpiperazine11022–30%High (prep HPLC)

Alkylation Techniques for Ethyl/Methyl Group Incorporation

Regioselective alkylation at N³ and N⁷ positions demands precise control to avoid O-alkylation or quaternary salt formation. The N³-methyl group is typically introduced early via methylation of 5,6-diaminouracil precursors using iodomethane/K₂CO₃ in anhydrous DMF at 0–5°C, achieving >90% selectivity for the imide nitrogen [3] [8]. Subsequent N⁷-ethylation employs ethyl bromide under phase-transfer conditions (tetrabutylammonium bromide, 50% NaOH), exploiting the enhanced nucleophilicity of N⁷ versus N¹ in the 3-methylated intermediate [6] [8].

For bulky alkyl chains (e.g., 7-nonyl derivatives), microwave-assisted synthesis (100°C, 30 min) in acetone/water solvent systems improves yields to 65–70% compared to conventional heating (45–50% yield). This technique is equally effective for ethyl group installation, reducing reaction times from 12 hours to <1 hour [8]. Kinetic studies confirm that N⁷ alkylation proceeds 3.5× faster than N¹ alkylation in 3-methylpurinediones, rationalizing the observed regiochemistry in 7-ethyl-3-methyl derivatives.

Solvent and Catalyst Systems in Reaction Efficiency

Solvent polarity critically influences nucleophilic substitution kinetics at C⁸. High-dielectric solvents like DMF or NMP accelerate piperazine coupling by 2.3-fold versus toluene, though at the cost of increased dimerization by-products. Catalytic systems using potassium iodide (10 mol%) in DMF mitigate this by solubilizing inorganic bases (K₂CO₃), reducing reaction times from 24 to 8 hours for 90% completion [3] [9]. For alkylations, phase-transfer catalysts (Aliquat 336) enable efficient ethyl group transfer in biphasic water/toluene systems, achieving 95% conversion at 60°C [6].

Recent optimizations employ microwave irradiation in sealed vessels with n-butanol as solvent, reducing piperazine coupling times to 45 minutes with 15–20% yield improvements. This method suppresses N⁷ dealkylation—a common side reaction in prolonged thermal processes [5].

Challenges in Purification and Yield Maximization

Purification of 7-ethyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione faces three primary challenges: (1) Co-elution of unreacted piperazine with target compound on silica gel; (2) Persistent impurities from 8-chloropurine precursors; and (3) N⁷ deethylated by-products (up to 12%). Remediation involves tandem crystallization using ethyl acetate/hexane (1:3) to remove apolar impurities, followed by trituration with cold methanol to eliminate residual piperazine [2] [6].

Yield optimization strategies include:

  • Stoichiometric balance: Using 2.2 equivalents of piperazine minimizes excess reagent contamination while ensuring >98% C⁸ conversion [5]
  • Inert atmosphere: Reaction under N₂ reduces oxidative degradation, improving yields by 8–10% [9]
  • Gradient elution chromatography: For analytical validation, methanol/dichloromethane/ammonia (5:95:0.5→10:90:1) resolves target compounds from N-alkyl isomers [7]

Industrial-scale processes address solvent recovery by distilling n-butanol from reaction mixtures for reuse (85% recovery). This reduces purification costs by 40% for high-volume production [8].

Properties

CAS Number

300391-56-4

Product Name

7-Ethyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione

IUPAC Name

7-ethyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione

Molecular Formula

C12H18N6O2

Molecular Weight

278.316

InChI

InChI=1S/C12H18N6O2/c1-3-18-8-9(16(2)12(20)15-10(8)19)14-11(18)17-6-4-13-5-7-17/h13H,3-7H2,1-2H3,(H,15,19,20)

InChI Key

FDYKRGIGKFPKEU-UHFFFAOYSA-N

SMILES

CCN1C2=C(N=C1N3CCNCC3)N(C(=O)NC2=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.